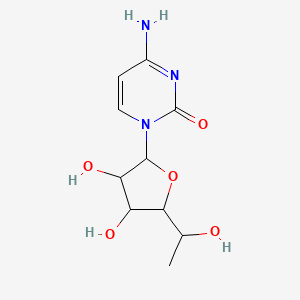

5'-C-Methylcytidine

Description

BenchChem offers high-quality 5'-C-Methylcytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-C-Methylcytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O5 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O5/c1-4(14)8-6(15)7(16)9(18-8)13-3-2-5(11)12-10(13)17/h2-4,6-9,14-16H,1H3,(H2,11,12,17) |

InChI Key |

KPPPLADORXGUFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 5-Methylcytidine: An In-Depth Guide to its Biological Importance in RNA and DNA

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-methylcytidine (m5C) is a critical epigenetic and epitranscriptomic modification that plays a fundamental role in the regulation of gene expression and cellular function. Long studied in the context of DNA as a key epigenetic mark, recent advancements have unveiled its widespread presence and functional significance in various RNA species. This technical guide provides a comprehensive overview of the biological importance of m5C in both DNA and RNA, detailing the enzymatic machinery that governs its dynamic regulation, its diverse functional roles, and its implications in health and disease. We further explore the current methodologies for m5C detection and discuss the therapeutic potential of targeting the m5C regulatory pathways.

Introduction: The Expanding Universe of Cytosine Methylation

For decades, 5-methylcytosine (5mC) in DNA has been a cornerstone of epigenetics, recognized for its profound impact on gene silencing, genomic imprinting, and the maintenance of genome stability.[1] This covalent modification, the addition of a methyl group to the fifth carbon of cytosine, alters the chemical landscape of DNA without changing the underlying sequence, thereby providing a dynamic layer of regulatory control.[2][3]

More recently, the scientific community has recognized that the story of cytosine methylation extends beyond the confines of the DNA world. The discovery of widespread and dynamically regulated 5-methylcytidine (m5C) in various RNA molecules has ushered in the era of epitranscriptomics, revealing a new frontier of post-transcriptional gene regulation.[4] This guide will delve into the distinct yet interconnected worlds of DNA and RNA m5C, providing a detailed examination of their biological significance.

5-Methylcytosine in DNA: The Architect of the Epigenome

In mammalian genomes, 5mC is the most prevalent epigenetic modification, predominantly occurring at CpG dinucleotides.[2][5] These CpG sites are often clustered in regions known as CpG islands, which are frequently located in the promoter regions of genes.[2] The methylation status of these islands is a key determinant of transcriptional activity.

The "Writers," "Erasers," and "Readers" of DNA 5mC

The dynamic landscape of DNA methylation is orchestrated by a dedicated set of enzymes:

-

Writers (DNA Methyltransferases - DNMTs): These enzymes establish and maintain methylation patterns. DNMT3A and DNMT3B are responsible for de novo methylation, establishing new methylation marks during development, while DNMT1 faithfully copies existing methylation patterns onto the daughter strand during DNA replication, ensuring the heritability of epigenetic information.[1][3]

-

Erasers (Ten-Eleven Translocation - TET Enzymes): The removal of DNA methylation is an active process initiated by the TET family of dioxygenases (TET1, TET2, TET3).[6] These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[7][8] These oxidized forms can be further processed and replaced with an unmethylated cytosine through the base excision repair (BER) pathway.[2]

-

Readers (Methyl-CpG Binding Proteins): A diverse group of proteins can recognize and bind to 5mC, translating the epigenetic mark into a functional consequence. These "readers" can recruit other proteins to alter chromatin structure and inhibit transcription.[5]

Diagram: The Dynamic Cycle of DNA Methylation

Caption: The enzymes regulating RNA m5C and its impact on RNA fate.

Diverse Functions of RNA m5C

The functional consequences of m5C modification vary depending on the type of RNA and the location of the modification.

-

mRNA: m5C in mRNA has been shown to enhance mRNA stability and promote its nuclear export. [9][10]The m5C reader ALYREF facilitates the transport of m5C-modified mRNAs from the nucleus to the cytoplasm. [11]Another reader, YBX1, can bind to m5C-modified transcripts and protect them from degradation. [11]* tRNA: m5C is abundant in tRNAs and is crucial for their structural integrity and stability. [9]Loss of m5C in tRNAs can lead to their cleavage and a subsequent reduction in protein translation, particularly under stress conditions. [12]* rRNA: m5C modifications in rRNA are important for proper ribosome assembly and function. [9]* Non-coding RNAs: The role of m5C in other non-coding RNAs is an emerging area of research, with potential roles in regulating their structure and interactions with other molecules. [13]

RNA m5C in Health and Disease

Dysregulation of RNA m5C has been implicated in a growing number of diseases. [12]Aberrant m5C levels have been observed in various cancers, where they can contribute to tumorigenesis by affecting the expression of oncogenes and tumor suppressors. [13][14]For example, increased m5C modification of certain mRNAs can enhance their stability, leading to the overproduction of oncoproteins. [14]Additionally, altered m5C patterns are associated with metabolic diseases and neurodevelopmental disorders. [12]

Methodologies for the Detection of 5-Methylcytidine

The ability to accurately detect and quantify m5C in both DNA and RNA is crucial for understanding its biological roles. Several techniques have been developed for this purpose, each with its own advantages and limitations.

| Method | Principle | Application | Resolution | Key Advantages | Key Limitations |

| Bisulfite Sequencing | Chemical conversion of unmethylated cytosines to uracil, while 5mC remains unchanged. [15] | DNA & RNA | Single-base | Gold standard for single-base resolution mapping. [16] | Harsh chemical treatment can degrade nucleic acids; cannot distinguish 5mC from 5hmC in DNA without modification. [16][17] |

| Oxidative Bisulfite Sequencing (oxBS-Seq) | Chemical oxidation of 5hmC to 5fC, which is then susceptible to bisulfite conversion, allowing for the specific detection of 5mC. [18][19] | DNA | Single-base | Enables the differentiation of 5mC and 5hmC at single-base resolution. [19] | Requires parallel sequencing of bisulfite-treated and oxBS-treated samples. [19] |

| Methylated DNA/RNA Immunoprecipitation (MeDIP/MeRIP-Seq) | Use of an antibody specific to 5mC to enrich for methylated DNA or RNA fragments, followed by high-throughput sequencing. [20][21] | DNA & RNA | ~100-200 bp | Does not require bisulfite conversion, preserving nucleic acid integrity. | Lower resolution compared to bisulfite sequencing; antibody specificity can be a concern. |

| Mass Spectrometry (LC-MS/MS) | Separation and quantification of individual nucleosides based on their mass-to-charge ratio. [18] | DNA & RNA | Global | Highly accurate and quantitative for global m5C levels. | Does not provide sequence-specific information. |

| Third-Generation Sequencing | Direct sequencing of native DNA or RNA molecules, where modifications can be detected as changes in the electrical signal. [12] | DNA & RNA | Single-base | Enables direct detection of modifications without amplification or chemical treatment. | Accuracy and bioinformatics tools are still under development for some modifications. |

Experimental Protocol: RNA Bisulfite Sequencing (RNA-BisSeq)

This protocol provides a generalized workflow for the detection of m5C in RNA at single-nucleotide resolution.

-

RNA Isolation and Fragmentation:

-

Isolate total RNA from the cells or tissues of interest using a standard protocol (e.g., Trizol extraction).

-

Ensure high quality and integrity of the RNA using a Bioanalyzer or similar instrument.

-

Fragment the RNA to the desired size range (typically 100-200 nucleotides) using chemical or enzymatic methods.

-

-

Bisulfite Conversion:

-

Treat the fragmented RNA with sodium bisulfite under acidic conditions. This will convert unmethylated cytosines to uracils. 5-methylcytosines will remain as cytosines. [15] * Follow the manufacturer's protocol for the specific bisulfite conversion kit being used.

-

-

Desulfonation and Purification:

-

After bisulfite treatment, desulfonate the RNA under alkaline conditions to complete the conversion of uracil sulfonate to uracil.

-

Purify the converted RNA to remove residual chemicals.

-

-

Reverse Transcription and Library Preparation:

-

Perform reverse transcription on the bisulfite-converted RNA to generate cDNA. Use random primers or gene-specific primers as needed.

-

Prepare a sequencing library from the cDNA using a standard library preparation kit for high-throughput sequencing (e.g., Illumina). During PCR amplification, the uracils will be read as thymines.

-

-

High-Throughput Sequencing:

-

Sequence the prepared library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference transcriptome.

-

Identify sites where cytosines are consistently read as cytosines in the sequencing data, as these represent potential m5C sites. Unmethylated cytosines will be read as thymines.

-

Use appropriate bioinformatics tools to call m5C sites and quantify methylation levels.

-

Therapeutic Perspectives and Future Directions

The critical roles of m5C in both DNA and RNA in the pathogenesis of various diseases, particularly cancer, have made the enzymes that regulate this modification attractive therapeutic targets.

-

Targeting DNA Methylation: As previously mentioned, DNMT inhibitors like 5-azacytidine are already in clinical use. [22]The development of more specific inhibitors and drugs targeting the TET enzymes or 5mC readers is an active area of research.

-

Targeting RNA Methylation: The field of epitranscriptomic drugs is still in its infancy. However, the development of small molecule inhibitors of RNA methyltransferases such as the NSUN family holds promise for the treatment of cancers and other diseases where RNA m5C is dysregulated. [10] The future of m5C research is bright, with many unanswered questions. Elucidating the full complement of m5C readers and erasers in RNA, understanding the crosstalk between DNA and RNA methylation, and developing more sophisticated tools for the precise editing of m5C marks will undoubtedly provide deeper insights into the complex regulatory networks that govern cellular function and disease.

Conclusion

5-methylcytidine is a multifaceted modification that exerts profound regulatory control over both the genome and the transcriptome. In DNA, it is a well-established epigenetic mark that is fundamental to development and cellular identity. In RNA, it is an emerging epitranscriptomic modification with diverse roles in post-transcriptional gene regulation. The intricate interplay of the writers, erasers, and readers of m5C in both nucleic acids underscores its importance in maintaining cellular homeostasis. A deeper understanding of the biological significance of 5-methylcytidine will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a wide range of human diseases.

References

-

RNA m5C modification: from physiology to pathology and its biological significance. Frontiers in Cell and Developmental Biology. [Link]

-

5-methylcytidine has a complex, context-dependent role in RNA. University of Cambridge. [Link]

-

Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences. [Link]

-

5-Methylcytosine - Wikipedia. Wikipedia. [Link]

-

The role of RNA m5C modification in cancer metastasis - International Journal of Biological Sciences. International Journal of Biological Sciences. [Link]

-

5-methylcytosine – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

-

The biological role of m5C methylation in RNAs. m5C methylation is... - ResearchGate. ResearchGate. [Link]

-

m5c RNA-seq - CD Genomics. CD Genomics. [Link]

-

New sequencing methods for distinguishing DNA modifications - Oxford Cancer. University of Oxford. [Link]

-

RNA 5-Methylcytidine (m5C) Analysis, By Modification Types | CD BioSciences. CD BioSciences. [Link]

-

Full article: RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark. Taylor & Francis Online. [Link]

-

5-methylcytosine (5mC) - EpiGenie. EpiGenie. [Link]

-

New ways to distinguish DNA modifications - Ludwig Cancer Research. Ludwig Cancer Research. [Link]

-

Approaches to 5-methylcytosine detection in RNA. Methods represented by... - ResearchGate. ResearchGate. [Link]

-

(PDF) Biological roles of RNA m5C modification and its implications in Cancer immunotherapy - ResearchGate. ResearchGate. [Link]

-

RNA and 5-Methylcytosine Epitranscriptomics Product Application Note | Glen Research. Glen Research. [Link]

-

Identifying 5-methylcytosine and related modifications in DNA genomes - PMC. National Center for Biotechnology Information. [Link]

-

5-methylcytosine in RNA: detection, enzymatic formation and biological functions | Nucleic Acids Research | Oxford Academic. Oxford Academic. [Link]

-

RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases | Genomics, Proteomics & Bioinformatics | Oxford Academic. Oxford Academic. [Link]

-

Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - MDPI. MDPI. [Link]

-

DNA Methylation: What's the Difference Between 5mC and 5hmC? - Genevia Technologies. Genevia Technologies. [Link]

-

5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC. National Center for Biotechnology Information. [Link]

-

5-hydroxymethylcytosine: a potential therapeutic target in cancer - PubMed. National Center for Biotechnology Information. [Link]

-

2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

-

Full article: Enzymatic Approaches and Bisulfite Sequencing Cannot Distinguish Between 5-Methylcytosine and 5-Hydroxymethylcytosine in DNA - Taylor & Francis. Taylor & Francis Online. [Link]

-

Variations in 5-methylcytosine and 5-hydroxymethylcytosine among human brain, blood, and saliva using oxBS and the Infinium MethylationEPIC array - PMC. National Center for Biotechnology Information. [Link]

-

The multifaceted role of m5C RNA methylation in digestive system tumorigenesis - Frontiers. Frontiers. [Link]

-

5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - Frontiers. Frontiers. [Link]

-

TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC - NIH. National Center for Biotechnology Information. [Link]

-

A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts - PMC. National Center for Biotechnology Information. [Link]

-

An Engineered Split-TET2 Enzyme for Chemical-inducible DNA Hydroxymethylation and Epigenetic Remodeling - PMC. National Center for Biotechnology Information. [Link]

-

5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. Frontiers | 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer [frontiersin.org]

- 2. 5-Methylcytosine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. glenresearch.com [glenresearch.com]

- 5. epigenie.com [epigenie.com]

- 6. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ludwig Cancer Research [ludwigcancerresearch.org]

- 8. 5-hydroxymethylcytosine: a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]

- 13. The role of RNA m5C modification in cancer metastasis [ijbs.com]

- 14. Frontiers | The multifaceted role of m5C RNA methylation in digestive system tumorigenesis [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. New sequencing methods for distinguishing DNA modifications — Oxford Cancer [cancer.ox.ac.uk]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]

- 20. m5c RNA-seq - CD Genomics [cd-genomics.com]

- 21. researchgate.net [researchgate.net]

- 22. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

The occurrence and function of 5-methylcytidine in various organisms like bacteria, plants, and animals.

Executive Summary

For decades, epigenetic research concentrated heavily on DNA methylation. However, the discovery and profiling of the epitranscriptome—specifically RNA 5-methylcytosine (m5C)—has revolutionized our understanding of post-transcriptional gene regulation[1]. As a dynamic and reversible chemical modification, m5C critically governs RNA structural stability, nuclear export, alternative splicing, and translational fidelity[2]. This whitepaper serves as an authoritative guide for researchers and drug development professionals, detailing the occurrence of m5C across taxa, the mechanistic pathways dictating its function, and the self-validating analytical protocols required for base-resolution mapping.

The Evolutionary Topography of m5C

While 5-methylcytidine is a universal modification, its prevalence and specific targets vary substantially across different kingdoms of life[3].

Bacteria and Archaea

In prokaryotes and archaea, m5C modifications are predominantly localized to non-coding RNAs, serving primarily as a structural safeguard[4]. Transcriptome-wide mapping reveals that in these microorganisms, m5C is highly enriched within transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs), where it stabilizes secondary structures and protects against endonucleolytic cleavage[5]. However, its occurrence within messenger RNA (mRNA) in bacterial systems remains minimal and highly restricted compared to higher eukaryotes[2].

Plants

In the plant kingdom, m5C serves as a highly dynamic epitranscriptomic mark integral to developmental programming and environmental stress responses[6]. High-throughput mapping in species such as Arabidopsis thaliana, Medicago, rice, and maize demonstrates that m5C dynamically regulates the stability of maternal mRNAs during embryogenesis and modulates transcripts essential for stress tolerance[6][7]. Furthermore, evidence suggests that the conversion of m5C to 5-hydroxymethylcytosine (hm5C) in plant tissues functions as a crucial intermediate in reversible gene silencing[6].

Animals

In metazoans, m5C expands its functional repertoire dramatically. Beyond structural stabilization in tRNAs and rRNAs, animal m5C heavily infiltrates the mRNA pool—up to 20% of mRNA methylation sites in certain human cell lines can be m5C, enriched predominantly in the 5' and 3' untranslated regions (UTRs)[7]. In the cytoplasm, m5C modifications dictate translational efficiency and mRNA decay, while nuclear m5C modulates alternative splicing and cellular export[2]. Pathologically, aberrant m5C methylation in humans has recently been implicated in immunomodulation, cancer progression, and infectious Alzheimer's disease mechanisms[2][8].

Quantitative Baseline & Structural Occurrence

To accurately target m5C in therapeutic applications, scientists must understand its distribution frequency and structural motifs. Overall, m5C is a rarer modification compared to N6-methyladenosine (m6A), comprising roughly 0.4% of total cytosines in human transcripts versus ~1.5% for m6A[6].

Table 1: Occurrence and Distribution Profile of m5C Across Taxa and RNA Species

| RNA Type | Species/Taxa | Primary Localizations / Motifs | Functional Consequence | Reference |

| tRNA | Eukaryotes & Archaea | Positions C48 and C49; Variable loop intersections. | Structural stabilization; Codon identification. | [3] |

| tRNA | Higher Eukaryotes | Position C72 of the acceptor stem. | Aminoacylation regulation; Protection from rapid decay. | [3][5] |

| rRNA | Humans / Mammals | 25S rRNA (Domain V), 28S rRNA (C4447), 12S mitochondrial rRNA (C911). | Ribosome biogenesis; Translational fidelity. | [8] |

| mRNA | Animals (Human/Mouse) | Type I Sites: Downstream G-rich triplet. Located at 5' end of putative hairpins. | Cell proliferation, mRNA metabolism. | [9] |

| mRNA | Animals (Human/Mouse) | Type II Sites: Downstream UCCA motif. Located in loops of putative hairpins. | Weak negative correlation with translation efficiency. | [9] |

| mRNA | Plants (Arabidopsis) | Distributed across coding sequences and UTRs. | Maintenance of maternal mRNA; Stress adaptation. | [6][7] |

Mechanistic Effectors: Writers, Erasers, and Readers

The functional causality of m5C is governed by an elaborate interplay of three protein classes:

-

Writers (Methyltransferases): The installation of m5C is executed primarily by the NSUN (NOL1/NOP2/SUN domain) family (NSUN1-7) and the DNA methyltransferase homolog DNMT2[5]. For example, in mammalian mRNA, the biogenesis of m5C is tightly controlled by a two-enzyme system: NSUN2 targets Type I m5C sites (G-rich motifs), while NSUN6 sequence-specifically targets Type II m5C sites containing a downstream UCCA motif[9].

-

Erasers (Demethylases): m5C is dynamically reversible. Enzymes such as ALKBH1 and the Ten-eleven translocation (TET) family function as erasers by oxidizing m5C to hm5C, effectively reducing the functional m5C pool and altering mitochondrial activity and transcript fate[3][6].

-

Readers (Binding Proteins): Effector proteins like ALYREF recognize and bind m5C-modified transcripts, facilitating nuclear export and protecting the transcript from nuclease degradation[2].

The m5C epitranscriptomic regulatory pathway: Writers, Erasers, and Readers determining RNA fate.

Analytical Methodologies & Validated Protocols

Validating specific m5C loci relies heavily on next-generation sequencing. Currently, two primary paradigms exist: the gold standard RNA Bisulfite Sequencing (RNA-BS-seq) and the newer, non-destructive m5C-TAC-seq .

Classical RNA Bisulfite Sequencing (RNA-BS-seq)

Principle Causality: Bisulfite treatment selectively converts unmodified cytosines (C) into uracils (U) through a deamination reaction under highly acidic conditions and high temperature. Because the methyl group at the C5 position protects m5C from this deamination, m5C remains intact as cytosine. During PCR, uracils are amplified as thymines (T), clearly distinguishing m5C (sequenced as C) from unmethylated C (sequenced as T)[10].

Self-Validating Protocol (Step-by-Step):

-

Total RNA Isolation & mRNA Enrichment: Extract total RNA and utilize Oligo(dT) magnetic beads to selectively capture polyadenylated mRNA molecules. Ensure high RNA integrity (RIN > 8.0) prior to proceeding[10][11].

-

Bisulfite Conversion: Treat 1 μg of the enriched RNA with RNA conversion reagents (e.g., EZ RNA Methylation Kit). Expertise Note: The bisulfite reaction is inherently harsh; up to 90% of the input RNA may undergo non-specific fragmentation due to the thermal and acidic stress. High input mass is required[10][11].

-

Desulfonation & Purification: Pass the treated RNA through a spin column matrix (e.g., Zymo-Spin IC) to desulfonate the uracil-sulfonate intermediates, finalizing the conversion to uracil[10].

-

First-Strand Synthesis (Reverse Transcription): Reverse transcribe the bisulfite-treated RNA into cDNA. Because the RNA is highly fragmented, random hexamers must be used to prime the reverse transcription efficiently rather than oligo(dT)[10][12].

-

Library Prep & Sequencing: Ligate sequencing adapters and amplify the library. Perform paired-end NGS.

Bisulfite-Free Profiling: m5C-TAC-seq

Principle Causality: Because BS-seq leads to uneven conversion in structured RNA regions and severe degradation, m5C-TAC-seq (TET-Assisted Chemical labeling) was developed. It utilizes the TET enzyme to oxidize m5C to hm5C under mild conditions, followed by chemical labeling that either protects the cytosine from subsequent benign conversion steps or selectively tags it, enabling robust, base-resolution profiling without compromising RNA integrity[13].

Self-Validating Protocol (Step-by-Step):

-

Enzymatic Oxidation: Treat enriched RNA with recombinant TET enzyme to quantitatively oxidize m5C to hm5C[13].

-

Chemical Labeling: Introduce a chemical tag that specifically reacts with the hm5C functional group[13].

-

Library Preparation & NGS: Perform standard RNA-seq library preparation. The chemical tag accurately directs base-resolution misincorporation or protection readouts during sequencing, completely preserving the natural transcript landscape[13].

Comparison of analytical workflows: classical RNA-BS-seq versus bisulfite-free m5C-TAC-seq.

Translational Applications in Drug Development

The clinical and therapeutic ramifications of m5C mapping are vast, directly impacting biopharmaceutical development:

-

Anti-Infective Immunomodulation & mRNA Therapeutics: m5C methylation is critical for host immune response calibration[2]. Unmodified exogenous RNA is instantly recognized as "non-self" by dendritic cells and Toll-like receptors (TLRs), triggering massive innate immune activation[2]. Incorporating m5C (alongside other modified nucleosides) into in vitro transcribed (IVT) mRNA therapeutics completely attenuates this inflammatory dendritic cell activation[2]. This principle is the causal foundation for the tolerability of modern mRNA vaccines.

-

Infectious Neurodegeneration: Recent breakthroughs have shown that diverse pathogenic infections (viruses, bacteria) can alter the host's m5C RNA methylation landscape, which in turn acts as a potential mechanistic trigger for infectious Alzheimer's Disease (AD) by destabilizing critical neuronal transcripts[2]. Profiling m5C dysregulation provides novel epigenetic biomarkers for early AD diagnosis.

-

Oncology: Both the readers (e.g., ALYREF) and writers (e.g., NSUN2) of m5C are frequently overexpressed in various cancers, driving tumor progression by inappropriately stabilizing oncogenic mRNAs. Inhibiting specific m5C machinery represents a next-generation approach to precision oncology targeted therapies[2][9].

References

-

RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases. Oxford Academic.[Link]

-

Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq. National Institutes of Health (NIH).[Link]

-

RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark. National Institutes of Health (NIH).[Link]

-

A Guide to RNA Bisulfite Sequencing (m5C Sequencing). CD Genomics.[Link]

-

m5C RNA methylation: a potential mechanism for infectious Alzheimer's disease. Frontiers.[Link]

-

Protocol for single-base quantification of RNA m5C by pyrosequencing. Cell Press.[Link]

-

5-Methylcytosine Analysis by RNA-BisSeq. Springer Nature Experiments.[Link]

-

GENOME-WIDE ANALYSIS OF M5C RNA MODIFICATIONS BASED ON BISULFITE CONVERSION. Ghent University Library.[Link]

-

Function and Detection of 5-Methylcytosine in eukaryotic RNA. ResearchGate.[Link]

-

Deciphering Epitranscriptome: Modification of mRNA Bases Provides a New Perspective for Post-transcriptional Regulation of Gene Expression. Frontiers.[Link]

-

RNA 5-Methylcytosine Modification... National Institutes of Health (NIH).[Link]

-

5-methylcytidine has a complex, context-dependent role in RNA. Australian National University.[Link]

-

Sequence- and structure-selective mRNA m5C methylation by NSUN6 in animals. National Institutes of Health (NIH).[Link]

-

Predicting RNA 5-Methylcytosine Sites by Using Essential Sequence Features and Distributions. Semantic Scholar.[Link]

-

Characterising the topology and function of the human m5C RNA methylome. Research Data Australia.[Link]

Sources

- 1. researchdata.edu.au [researchdata.edu.au]

- 2. Frontiers | m5C RNA methylation: a potential mechanism for infectious Alzheimer’s disease [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Deciphering Epitranscriptome: Modification of mRNA Bases Provides a New Perspective for Post-transcriptional Regulation of Gene Expression [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequence- and structure-selective mRNA m5C methylation by NSUN6 in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]

- 11. cell.com [cell.com]

- 12. 5-Methylcytosine Analysis by RNA-BisSeq | Springer Nature Experiments [experiments.springernature.com]

- 13. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]

What are the chemical properties and molecular structure of 5-methylcytidine?

An In-Depth Technical Guide to the Chemical Properties and Molecular Structure of 5-Methylcytidine

Abstract

5-Methylcytidine (m5C) is a modified pyrimidine nucleoside, analogous to cytidine, with a methyl group at the fifth carbon of the pyrimidine ring. Initially identified as a key epigenetic mark in DNA, its prevalence and functional significance in various RNA species—including transfer (tRNA), ribosomal (rRNA), and messenger (mRNA) RNAs—have established it as a critical player in the field of epitranscriptomics. This guide provides a comprehensive technical overview of the molecular structure and chemical properties of 5-methylcytidine, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural conformation, chemical reactivity, and the analytical methodologies employed for its characterization, providing both theoretical understanding and practical protocols.

Molecular Structure and Conformation

The fundamental identity of 5-methylcytidine is defined by its three-dimensional architecture. This structure dictates its chemical behavior, its ability to be recognized by enzymes, and its influence on the structure of nucleic acids.

Core Structure and Nomenclature

5-Methylcytidine consists of a 5-methylcytosine base attached to a ribose sugar via a β-N1-glycosidic bond. Its systematic IUPAC name is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2(1H)-one.

An In-depth Technical Guide on the Role of 5-Methylcytidine in Genomic Imprinting and X Chromosome Inactivation

This guide provides a comprehensive exploration of the critical role of 5-methylcytidine (5mC), a key epigenetic modification, in the fundamental biological processes of genomic imprinting and X chromosome inactivation.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms, experimental methodologies, and the profound implications of these processes.

Section 1: The Central Role of 5-Methylcytidine in Epigenetic Regulation

5-methylcytosine, often considered the "fifth base" of DNA, is a modification where a methyl group is added to the 5th carbon of a cytosine residue.[2] This covalent modification, primarily occurring at CpG dinucleotides (a cytosine followed by a guanine), is a cornerstone of epigenetics, influencing gene expression without altering the underlying DNA sequence.[1][3][4]

The establishment and maintenance of 5mC patterns are orchestrated by a family of enzymes known as DNA methyltransferases (DNMTs).[5][6] De novo DNMTs, such as DNMT3A and DNMT3B, establish new methylation patterns, while maintenance DNMTs, like DNMT1, ensure the faithful propagation of these marks through cell division.[5][6][7] The functional consequence of DNA methylation is often transcriptional repression, achieved by either directly blocking the binding of transcription factors or by recruiting methyl-CpG-binding domain (MBD) proteins and other repressive complexes.[5][7]

Section 2: 5-Methylcytidine as the Molecular Basis of Genomic Imprinting

Genomic imprinting is an epigenetic phenomenon leading to the monoallelic, parent-of-origin-specific expression of a small subset of genes.[4][7][8] This process is crucial for normal mammalian development, and its dysregulation is linked to various disorders, including Prader-Willi and Angelman syndromes.[2][4] The primary molecular mechanism underpinning genomic imprinting is the differential methylation of specific DNA regions known as imprinting control regions (ICRs) or differentially methylated regions (DMRs).[8][9][10]

Establishment and Maintenance of Imprinting Marks

The methylation marks that define imprinted genes are established in the parental germline (sperm or egg) and are maintained throughout somatic cell divisions after fertilization.[4][7] These germline-derived DMRs are resistant to the waves of genome-wide demethylation and remethylation that occur during early embryonic development.[10]

-

In the female germline , de novo methylation of DMRs is established by DNMT3A and its cofactor DNMT3L.[10]

-

In the male germline , DNMT3A and DNMT3L are also required for the establishment of paternal imprints.[10]

Following fertilization, DNMT1 is responsible for maintaining these parent-specific methylation patterns through subsequent rounds of DNA replication.[7]

Molecular Mechanisms of Imprinted Gene Regulation

The differential methylation at ICRs dictates the monoallelic expression of linked genes through several mechanisms. A classic example is the Igf2/H19 locus.

-

On the maternal allele , the ICR is unmethylated, allowing the binding of the insulator protein CTCF. This blocks the access of enhancers to the Igf2 promoter, leading to its silencing, while the H19 gene is expressed.

-

On the paternal allele , the ICR is methylated.[11] This methylation prevents CTCF binding, allowing the enhancers to activate the expression of Igf2, while H19 is silenced.[11]

This intricate regulation ensures that only the paternal copy of Igf2, a potent growth factor, is expressed, highlighting the critical role of 5-methylcytidine in controlling gene dosage during development.

Section 3: The Indispensable Role of 5-Methylcytidine in X Chromosome Inactivation

X chromosome inactivation (XCI) is the process in female mammals where one of the two X chromosomes is transcriptionally silenced to ensure dosage compensation between XX females and XY males.[12][13] This process is a classic example of facultative heterochromatin formation and relies heavily on epigenetic modifications, with 5-methylcytidine playing a crucial role in the stable maintenance of the silenced state.[13][14]

Initiation and Establishment of X Inactivation

The process of XCI is initiated by the expression of the long non-coding RNA Xist (X-inactive specific transcript) from the X chromosome that will be inactivated.[12][15] The Xist RNA coats the chromosome in cis, leading to the recruitment of protein complexes that mediate gene silencing.[12] While the initial silencing is largely independent of DNA methylation, the subsequent stabilization and long-term maintenance of the inactive X chromosome (Xi) are critically dependent on the methylation of CpG islands in the promoter regions of silenced genes.[16]

Maintenance of the Inactive State

Once XCI is established, 5-methylcytidine contributes to the robust and heritable silencing of the Xi through several mechanisms:

-

Promoter Methylation: The promoters of many genes on the inactive X chromosome become heavily methylated.[17] This methylation prevents the binding of transcription factors and recruits repressive protein complexes, thus locking the genes in a silenced state.

-

Stabilization of the Inactive State: DNA methylation acts as a long-term memory mark, ensuring that the same X chromosome remains inactive through subsequent cell divisions.[18] Experiments using the demethylating agent 5-azacytidine have shown that reducing DNA methylation can lead to the reactivation of genes on the inactive X chromosome, confirming the importance of this modification.[19]

-

Regulation of Xist Expression: DNA methylation is also involved in regulating the expression of Xist itself. On the active X chromosome (Xa), the Xist promoter is methylated and silenced, preventing the initiation of inactivation.[18]

Section 4: Methodologies for Studying 5-Methylcytidine

A variety of powerful techniques are available to investigate the role of 5-methylcytidine in genomic imprinting and X chromosome inactivation.

Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation.[5][20] Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.[3][5] Subsequent PCR amplification and sequencing allow for the precise identification of methylated cytosines.

Table 1: Comparison of Bisulfite Sequencing Methods

| Method | Description | Resolution | Coverage |

| Whole-Genome Bisulfite Sequencing (WGBS) | High-throughput sequencing of the entire bisulfite-converted genome.[5][21] | Single-base | Genome-wide |

| Reduced Representation Bisulfite Sequencing (RRBS) | Uses restriction enzymes to enrich for CpG-rich regions before bisulfite treatment, reducing sequencing costs.[22] | Single-base | CpG islands and shores |

| Targeted Bisulfite Sequencing | Focuses on specific genomic regions of interest using PCR amplification or capture-based methods. | Single-base | Specific loci |

-

DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and fragment it to the desired size (e.g., 100-300 bp) using sonication.[3]

-

End Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligate methylated sequencing adapters to the DNA fragments.[3][23]

-

Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite to convert unmethylated cytosines to uracils.[3][23]

-

PCR Amplification: Amplify the bisulfite-converted library using primers that are complementary to the ligated adapters.[3]

-

Sequencing: Sequence the amplified library on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation level at each CpG site.[20]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genomic locations of DNA-binding proteins, including those that interact with methylated DNA.[24][25] For example, ChIP-seq with antibodies against MBD proteins can reveal the genome-wide distribution of methylated regions.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[24][26]

-

Chromatin Fragmentation: Lyse the cells and sonicate the chromatin to generate fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the methyl-binding protein of interest.[26] Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.[26]

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment ("peaks"), which correspond to the binding sites of the protein.

Section 5: Conclusion and Future Directions

5-methylcytidine is a fundamental epigenetic mark that plays an indispensable role in the intricate processes of genomic imprinting and X chromosome inactivation. Its precise deposition and maintenance are essential for normal development, and its dysregulation can lead to a variety of diseases. The continued development of advanced molecular techniques will undoubtedly provide deeper insights into the dynamic regulation of 5mC and its impact on genome function. Understanding these fundamental mechanisms is paramount for the development of novel therapeutic strategies targeting epigenetic dysregulation in human disease.

References

- Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed. (n.d.).

- Santiago Uribe-Lewis, Kathryn Woodfine, Lovorka Stojic and Adele Murrell*. Molecular mechanisms of genomic imprinting and clinical implications for cancer - Cambridge University Press & Assessment. (n.d.).

- The Molecular Mechanism of Genomic Imprinting - Genetic Education. (2023, January 11).

- Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics. (n.d.).

- Bisulfite sequencing in DNA methylation analysis - Abcam. (n.d.).

- Whole-genome Bisulfite Sequencing for Methylation Analysis - Illumina. (n.d.).

- Research Progress on the Molecular Mechanisms of Genomic Imprinting and Epigenetic Modifications - Oreate AI Blog. (2026, January 7).

- DNA Methylation: Bisulfite Sequencing Workflow - Epigenomics Workshop 2025!. (n.d.).

- X inactivation and epigenetics - Science for curious minds. (2016, September 7).

- Genomic imprinting - Wikipedia. (n.d.).

- X-chromosome inactivation: the molecular basis of silencing - PMC. (2008, October 27).

- Mechanisms of Genomic Imprinting - PMC - NIH. (n.d.).

- X inactivation Xplained - Uniba.it. (2007, September 14).

- X Inactivation and Epigenetics (2011) Etsuko Uno wehi.tv - YouTube. (2012, January 25).

- X chromosome inactivation, differentiation, and DNA methylation revisited, with a tribute to Susumu Ohno | Cytogenetic and Genome Research | Karger Publishers. (2003, August 14).

- 5-methylcytosine (5mC) - EpiGenie. (n.d.).

- Nurturing the next generation: the role of DNA methylation in imprinting and genome stability in maize - PMC. (n.d.).

- DNA Methylation Dynamics in the Female Germline and Maternal-Effect Mutations That Disrupt Genomic Imprinting - MDPI. (2021, August 6).

- DNA methylation dynamics of genomic imprinting in mouse development - Oxford Academic. (2018, July 15).

- Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (n.d.).

- Genomic Imprinting - PMC - NIH. (n.d.).

- Using long-read sequencing to detect imprinted DNA methylation - Oxford Academic. (2019, May 7).

- Genomic imprinting: recognition and marking of imprinted loci - PMC. (n.d.).

- What are ChIP-seq and bisulfite sequencing? - Front Line Genomics. (2021, July 26).

- Myers Lab ChIP-seq Protocol V011014 - ENCODE. (2014, January 10).

- Latest techniques to study DNA methylation - PMC. (2019, November 22).

- MIT Open Access Articles DNA methylation and imprinting in plants: machinery and mechanisms. (n.d.).

- New insights into establishment and maintenance of DNA methylation imprints in mammals - PMC. (n.d.).

- ChIP-seq Protocols and Methods | Springer Nature Experiments. (n.d.).

- Transformation with DNA from 5-azacytidine-reactivated X chromosomes - PMC - NIH. (n.d.).

- A genomic sequencing protocol that yields a positive display of 5-methylcytosine residues in individual DNA strands. | PNAS. (n.d.).

- Mechanisms of Choice in X-Chromosome Inactivation - MDPI. (n.d.).

- Reactivation of Х chromosome upon reprogramming leads to changes in the replication pattern and 5hmC accumulation - PubMed. (2014, March 15).

- Xist in X chromosome inactivation: mechanisms and disease relevance - PMC. (2025, December 22).

- Cross-linking ChIP-seq protocol - Abcam. (n.d.).

- Refined ChIP‐Seq Protocol for High‐Quality Chromatin Profiling in Solid Tissues Using the Complete Genomics/MGI Sequencing Platform - PMC. (2025, November 19).

- Xist in X chromosome inactivation: mechanisms and disease relevance - ResearchGate. (2026, January 7).

- A methyl-seq tool to capture genomic imprinted loci - bioRxiv. (2023, March 21).

- A genomic sequencing protocol that yields a positive display of 5-methylcytosine residues in individual DNA strands - PMC. (n.d.).

- Landscape of DNA methylation on the X chromosome reflects CpG density, functional chromatin state and X-chromosome inactivation | Human Molecular Genetics | Oxford Academic. (2015, March 15).

- An X chromosome inactivation assay based on differential methylation of a CpG island coupled to a VNTR polymorphism at the 5′ end of the Monoamine Oxidase A gene (1992) | Rudolf W. Hendriks - SciSpace. (n.d.).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. epigenie.com [epigenie.com]

- 3. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 4. Genomic imprinting - Wikipedia [en.wikipedia.org]

- 5. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 6. Genomic Imprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneticeducation.co.in [geneticeducation.co.in]

- 8. Molecular mechanisms of genomic imprinting and clinical implications for cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 9. mdpi.com [mdpi.com]

- 10. Genomic imprinting: recognition and marking of imprinted loci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Genomic Imprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-chromosome inactivation: the molecular basis of silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. X inactivation and epigenetics - Curious [curious.science.org.au]

- 15. Xist in X chromosome inactivation: mechanisms and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniba.it [uniba.it]

- 17. scispace.com [scispace.com]

- 18. karger.com [karger.com]

- 19. Transformation with DNA from 5-azacytidine-reactivated X chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 21. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Latest techniques to study DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. support.illumina.com [support.illumina.com]

- 24. frontlinegenomics.com [frontlinegenomics.com]

- 25. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. encodeproject.org [encodeproject.org]

Methodological & Application

Application Notes & Protocols: Leveraging 5-Methylcytidine (m5C) in the Development of mRNA Therapeutics

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of 5-methylcytidine (m5C) in the synthesis of messenger RNA (mRNA) for therapeutic applications. We will delve into the mechanistic underpinnings of m5C's utility, present detailed protocols for its incorporation, and offer insights into the validation of m5C-modified mRNA constructs.

The Strategic Imperative for Modified Nucleosides in mRNA Therapeutics

The therapeutic potential of messenger RNA (mRNA) is vast, spanning vaccines, protein replacement therapies, and cancer immunotherapies. However, the clinical translation of synthetic mRNA is contingent upon overcoming two primary obstacles: the inherent instability of the molecule and its potential to elicit an untoward innate immune response. The strategic incorporation of modified nucleosides, such as 5-methylcytidine (m5C), into the mRNA sequence is a cornerstone of modern therapeutic mRNA design, directly addressing these challenges.

5-methylcytidine is a naturally occurring modified nucleoside found in the RNA of many organisms. Its incorporation into synthetic mRNA has been shown to confer significant advantages, primarily by enhancing protein translation and mitigating the innate immune response.

Mechanistic Insights: How 5-Methylcytidine Enhances Therapeutic mRNA Function

The benefits of m5C incorporation are not merely empirical; they are grounded in specific molecular mechanisms that enhance the performance of synthetic mRNA within the cellular environment.

Enhanced Translational Efficiency

The presence of m5C in the mRNA sequence has been demonstrated to significantly boost protein production from the synthetic transcript. One of the key mechanisms behind this is the promotion of a more favorable secondary structure in the mRNA molecule. This altered structure is thought to improve the accessibility of the ribosomal machinery to the open reading frame, thereby increasing the rate of translation initiation and elongation.

Furthermore, certain RNA-binding proteins that can repress translation may have a lower affinity for m5C-containing RNA, leading to a net increase in protein synthesis.

Attenuation of the Innate Immune Response

A major hurdle for in vivo delivery of synthetic mRNA is its recognition by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) 3, 7, and 8, as well as RIG-I. Activation of these receptors can lead to the production of type I interferons and other pro-inflammatory cytokines, which can both cause adverse effects and suppress the translation of the therapeutic mRNA.

The incorporation of m5C, alongside other modified nucleosides like pseudouridine, has been shown to significantly reduce the activation of these immune sensors. This is because the modified nucleosides make the synthetic mRNA appear more "self-like" to the host's immune system, thereby evading detection and subsequent inflammatory responses.

Experimental Protocols: Synthesis and Validation of m5C-Modified mRNA

The following section provides a detailed protocol for the synthesis of m5C-modified mRNA via in vitro transcription (IVT), followed by essential quality control and functional validation steps.

In Vitro Transcription of m5C-Modified mRNA

This protocol outlines the steps for generating m5C-containing mRNA from a DNA template.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Ribonuclease Inhibitor

-

Transcription Buffer (10x)

-

Adenosine Triphosphate (ATP)

-

Guanosine Triphosphate (GTP)

-

Uridine Triphosphate (UTP)

-

5-Methylcytidine Triphosphate (m5C-TP)

-

(Optional) CleanCap® Reagent AG (3' OMe) for co-transcriptional capping

-

DNase I

-

Nuclease-free water

Protocol:

-

Thaw Reagents: Thaw all reagents on ice. Keep enzymes and the transcription buffer on ice.

-

Assemble the IVT Reaction: In a nuclease-free microcentrifuge tube, assemble the following components in the order listed at room temperature to prevent precipitation of the DNA template by spermidine in the transcription buffer.

| Component | Volume (µL) | Final Concentration |

| Nuclease-free Water | Up to 20 µL | - |

| 10x Transcription Buffer | 2 | 1x |

| ATP (100 mM) | 2 | 10 mM |

| GTP (100 mM) | 2 | 10 mM |

| UTP (100 mM) | 2 | 10 mM |

| m5C-TP (100 mM) | 2 | 10 mM |

| Linearized DNA Template | X | 50-100 ng/µL |

| T7 RNA Polymerase | 2 | - |

| Ribonuclease Inhibitor | 1 | 20 units |

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit designed for RNA.

-

Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

Workflow for m5C-mRNA Synthesis and Evaluation

The following diagram illustrates the overall workflow from DNA template to functional validation of the m5C-modified mRNA.

Caption: Workflow for the synthesis, quality control, and functional validation of m5C-modified mRNA.

In Vitro Transfection and Protein Expression Analysis

This protocol describes the transfection of m5C-modified mRNA into cultured cells to assess protein expression.

Materials:

-

m5C-modified mRNA

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Cell culture medium

-

Transfection reagent (e.g., Lipofectamine MessengerMAX)

-

Opti-MEM I Reduced Serum Medium

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer

-

Reagents for protein analysis (e.g., Western blot antibodies, ELISA kit)

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

-

Complex Formation:

-

Dilute the m5C-modified mRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

-

Transfection: Add the mRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.

-

Protein Analysis: Analyze the cell lysate for the expression of the protein of interest using methods such as Western blotting or ELISA.

Quantitative Data on the Impact of m5C Modification

The following table summarizes representative data from studies investigating the effects of m5C modification on mRNA performance.

| Parameter | Unmodified mRNA | m5C-Modified mRNA | Fold Change | Reference |

| Protein Expression (in vitro) | 1x | 5-15x | ↑ | |

| mRNA Half-life (in cells) | ~8 hours | ~16 hours | ↑ | |

| IFN-β Induction (in PBMCs) | High | Low/Undetectable | ↓ | |

| TNF-α Induction (in PBMCs) | High | Low/Undetectable | ↓ |

Note: The exact fold changes can vary depending on the specific mRNA sequence, cell type, and delivery method used.

Concluding Remarks and Future Outlook

The incorporation of 5-methylcytidine is a powerful and validated strategy for enhancing the therapeutic potential of synthetic mRNA. By increasing translational efficiency and reducing innate immunogenicity, m5C modification addresses key challenges in the field. As mRNA therapeutics continue to evolve, the nuanced understanding and application of nucleoside modifications like m5C will remain critical for the development of safe and effective next-generation medicines.

References

-

Title: Modified mRNA directs the synthesis of a shrinking protein to restore missing tissue. Source: Science URL: [Link]

-

Title: A new class of synthetic mRNA therapeutics. Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: The role of modified nucleosides in mRNA-based therapies. Source: Current Opinion in Cell Biology URL: [Link]

-

Title: Incorporation of 5-methylcytidine into mRNA results in enhanced translation and reduced immunogenicity. Source: RNA URL: [Link]

-

Title: mRNA modifications: a new era for mRNA vaccines. Source: Signal Transduction and Targeted Therapy URL: [Link]

Synthesizing Oligonucleotides with 5-Methylcytidine: A Detailed Guide for Researchers and Drug Development Professionals

In the expanding landscape of therapeutic oligonucleotides and molecular diagnostics, the incorporation of modified nucleosides is paramount for enhancing stability, binding affinity, and biological efficacy. Among these, 5-methylcytidine (5-Me-C) is a critical modification that mimics the natural epigenetic marker, 5-methylcytosine, in DNA. This modification can increase the thermal stability of duplexes and modulate the immune response to synthetic oligonucleotides.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and analysis of oligonucleotides containing 5-methylcytidine, tailored for researchers, scientists, and drug development professionals.

Introduction to 5-Methylcytidine Oligonucleotide Synthesis

The synthesis of oligonucleotides modified with 5-methylcytidine is predominantly achieved through automated solid-phase phosphoramidite chemistry.[][4] This robust and cyclical method allows for the precise, stepwise addition of nucleotide building blocks to a growing chain anchored to a solid support.[][4][5] The core of this process relies on the use of specially prepared nucleoside phosphoramidites, including the 5-methylcytidine phosphoramidite, which are incorporated at desired positions within the oligonucleotide sequence.

The overall workflow can be broken down into three main stages:

-

Solid-Phase Synthesis: The automated, cyclical process of building the oligonucleotide chain on a solid support.

-

Deprotection and Cleavage: The removal of protecting groups from the nucleobases and phosphate backbone, and the release of the oligonucleotide from the solid support.

-

Purification and Analysis: The isolation of the full-length product from failed sequences and other impurities, followed by rigorous quality control to verify its identity and purity.

This guide will delve into the critical aspects of each stage, with a specific focus on the nuances associated with the incorporation of 5-methylcytidine.

Part 1: The 5-Methylcytidine Phosphoramidite Building Block

The successful synthesis of a 5-methylcytidine-containing oligonucleotide begins with a high-purity phosphoramidite monomer. The most commonly used building block is the 5'-O-DMT-N4-benzoyl-2'-deoxy-5-methylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite .[1][6]

Let's break down the key features of this molecule:

-

5-methylcytidine: The core modified nucleoside.

-

5'-O-DMT (Dimethoxytrityl) group: An acid-labile protecting group on the 5'-hydroxyl function. Its removal in each cycle allows for the addition of the next nucleotide.[1][4][7]

-

N4-benzoyl group: A base-labile protecting group on the exocyclic amine of the cytosine base. This prevents unwanted side reactions during the synthesis cycle.[1]

-

3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: The reactive moiety that enables the formation of the phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[]

The purity of this phosphoramidite is critical, as impurities can lead to truncated sequences or other modifications that are difficult to separate from the desired full-length product.[1]

Part 2: Automated Solid-Phase Synthesis Protocol

The synthesis is performed on an automated DNA/RNA synthesizer. The process follows a four-step cycle for each nucleotide addition.

Materials and Reagents

-

High-purity 5'-O-DMT-N4-benzoyl-2'-deoxy-5-methylcytidine-CE Phosphoramidite and other standard phosphoramidites (A, G, T, and C).

-

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside.

-

Anhydrous acetonitrile.

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)).

-

Capping solutions (e.g., Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF).

-

Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).

The Synthesis Cycle

The following diagram illustrates the four key steps in the phosphoramidite synthesis cycle.

Caption: The four-step automated solid-phase oligonucleotide synthesis cycle.

Detailed Protocol Steps:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution. The resulting free hydroxyl group is now available for the next coupling reaction.[8] The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess coupling efficiency.[8]

-

Coupling: The 5-methylcytidine phosphoramidite (or any other phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This forms a phosphite triester linkage.[7][8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutations (n-1 sequences) in subsequent cycles.[4][7]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.[8] This completes one cycle of nucleotide addition.

These four steps are repeated for each nucleotide in the desired sequence.

Part 3: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Standard Deprotection Protocol

Materials:

-

Concentrated ammonium hydroxide (28-30%).

-

or a mixture of ammonium hydroxide and methylamine (AMA).[9]

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the deprotection solution (e.g., concentrated ammonium hydroxide or AMA).

-

Incubate the vial at an elevated temperature (e.g., 55-65°C) for a specified duration.

Deprotection Conditions Comparison:

| Deprotection Reagent | Temperature | Time | Notes |

| Concentrated NH4OH | 55°C | 8-16 hours | Standard method for DNA oligos.[9] |

| AMA (1:1 NH4OH/Methylamine) | 65°C | 10-15 minutes | Faster and gentler, compatible with many modifications.[9] |

Causality behind Experimental Choices:

The choice of deprotection reagent and conditions depends on the sensitivity of any other modifications present in the oligonucleotide. For oligonucleotides containing only standard bases and 5-methylcytidine, standard ammonium hydroxide treatment is generally sufficient. However, AMA is often preferred for its faster reaction time and milder conditions, which can be beneficial for more complex oligonucleotides.[9] It is important to note that with some protecting group strategies, the use of acetyl-protected dC is recommended with AMA to avoid base modification.[10]

Part 4: Purification of 5-Methylcytidine Oligonucleotides

After deprotection, the crude oligonucleotide solution contains the full-length product, truncated sequences, and residual protecting groups. Purification is essential to isolate the desired product. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for this purpose.[1][2][11]

RP-HPLC Purification Protocol

Instrumentation and Materials:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

Procedure:

-

Evaporate the deprotection solution to dryness.

-

Resuspend the crude oligonucleotide pellet in Mobile Phase A.

-

Inject the sample onto the HPLC column.

-

Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be 5-30% B over 30 minutes.

-

Monitor the elution profile at 260 nm.

-

Collect the peak corresponding to the full-length product. The full-length product, especially if the final DMT group was left on ("DMT-on" purification), will be more hydrophobic and thus have a longer retention time than the truncated sequences.[2]

-

If "DMT-on" purification was performed, the collected fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group.[8]

-

Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).

Caption: Workflow for the purification of 5-methylcytidine oligonucleotides by RP-HPLC.

Part 5: Quality Control and Analysis

Rigorous quality control is essential to confirm the identity and purity of the final 5-methylcytidine-modified oligonucleotide. The primary techniques used are mass spectrometry and enzymatic digestion followed by LC-MS.

Mass Spectrometry Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized oligonucleotide, confirming that it matches the theoretical mass of the desired sequence. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques for oligonucleotide analysis.[12]

Expected Mass of 5-Methylcytidine:

The incorporation of a 5-methylcytidine deoxynucleotide (d5mC) in place of a deoxycytidine (dC) will result in a mass increase of 14.01565 Da (the mass of a methyl group, CH2).

| Nucleoside | Monoisotopic Mass (Da) |

| Deoxycytidine (dC) | 289.1042 |

| 5-Methyl-deoxycytidine (d5mC) | 303.1198 |

Enzymatic Digestion Followed by LC-MS/MS

For unambiguous sequence verification and confirmation of the modification's presence at the correct position, the oligonucleotide can be enzymatically digested into its constituent nucleosides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Protocol Outline:

-

Enzymatic Digestion: The purified oligonucleotide is incubated with a mixture of enzymes, such as snake venom phosphodiesterase and alkaline phosphatase, to digest it completely into individual nucleosides.

-

LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The retention time and the mass-to-charge ratio (m/z) of 5-methylcytidine will be distinct from the canonical nucleosides, allowing for its identification and quantification.

This method provides the highest level of confidence in the successful synthesis of the 5-methylcytidine-modified oligonucleotide.

Conclusion

The synthesis of oligonucleotides containing 5-methylcytidine is a well-established process that leverages standard phosphoramidite chemistry. By utilizing high-purity 5-methylcytidine phosphoramidite and following robust protocols for synthesis, deprotection, and purification, researchers can reliably produce high-quality modified oligonucleotides. The analytical techniques of mass spectrometry and enzymatic digestion followed by LC-MS are indispensable for ensuring the integrity of the final product, which is a critical requirement for their use in research, diagnostics, and therapeutic development.

References

-

An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. (2022). Molecules. [Link]

-

Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. (2021). Current Protocols. [Link]

-

Synthesis of oligodeoxyribonucleotide N3'->P5' phosphoramidates. (1995). Nucleic Acids Research. [Link]

-

Solid-Phase Synthesis of Oligodeoxynucleotides Containing N4-[2-(t-butyldisulfanyl)ethyl]-5-methylcytosine Moieties. (2010). Molecules. [Link]

-

Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. (2016). Molecules. [Link]

-

A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2021). Molecules. [Link]

-

Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

-

Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. (2002). Nucleosides, Nucleotides & Nucleic Acids. [Link]

- Methods and reagents for cleaving and deprotecting oligonucleotides.

-

Deprotection Guide For Oligonucleotide Synthesis. Scribd. [Link]

-

Synthesis of N-Methylcytidine (mC) and N,N-Dimethylcytidine (m2C) Modified RNA. (2021). Current Protocols. [Link]

-

Variable presence of 5-methylcytosine in commercial RNA and DNA. (2018). PLoS One. [Link]

-

RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. (2021). Angewandte Chemie. [Link]

-

RP-HPLC Purification of Oligonucleotides. University of Oxford. [Link]

-

In-Gel Trypsin Enzymatic Digestion. University of Oxford. [Link]

-

Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. (2020). Journal of Mass Spectrometry. [Link]

-

Analysis of Oligonucleotides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2001). Current Protocols in Nucleic Acid Chemistry. [Link]

-

Enzymatic Digestion and LC-MS Analysis for Characterization of mRNA Modifications and Sequence. Shimadzu. [Link]

-

Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. (2023). Molecules. [Link]

-

Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS). (2008). Journal of the American Society for Mass Spectrometry. [Link]

-

In-Gel digestion protocol for Mass Spec analysis. University of Cambridge. [Link]

-

Bisulfite-free and base-resolution analysis of 5-methylcytidine and 5-hydroxymethylcytidine in RNA with peroxotungstate. (2019). Chemical Communications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. DNA寡核苷酸合成 [sigmaaldrich.com]

- 5. An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5'-O-DMT-N4-Benzoyl-2'-Deoxy-5-Methylcytidine-CE Phosphoramidite, 105931-57-5 | BroadPharm [broadpharm.com]

- 7. data.biotage.co.jp [data.biotage.co.jp]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers - Amerigo Scientific [amerigoscientific.com]

- 10. glenresearch.com [glenresearch.com]

- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. Variable presence of 5-methylcytosine in commercial RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enhancing Hybridization Efficiency and Specificity with 5-Methylcytidine-Modified Molecular Probes

Abstract

In the landscape of molecular biology and diagnostics, the efficiency and specificity of nucleic acid hybridization are paramount. Molecular probes are fundamental tools for detecting specific DNA or RNA sequences, yet their performance can be hindered by factors such as weak binding affinity and the formation of secondary structures. This guide details the strategic incorporation of 5-methylcytidine (5-mC), a modified nucleobase, into oligonucleotide probes to overcome these challenges. We will explore the biophysical mechanisms by which 5-mC enhances duplex stability, provide quantitative data on its impact, and present detailed protocols for its application, with a focus on Fluorescence In Situ Hybridization (FISH). This document is intended for researchers, scientists, and drug development professionals seeking to improve the robustness and reliability of their hybridization-based assays.

The Biophysical Mechanism: Why 5-Methylcytidine Works

The substitution of cytosine with 5-methylcytidine in a DNA or RNA probe introduces a methyl group at the 5th position of the pyrimidine ring. While this modification does not alter the Watson-Crick base pairing with guanine, it significantly enhances the thermodynamic stability of the resulting duplex.[1][2] This stabilization is not due to additional hydrogen bonds but arises from more subtle, yet powerful, biophysical phenomena.

The primary stabilizing force is an improvement in base stacking interactions . The methyl group of 5-mC is hydrophobic; when the duplex forms, this methyl group helps to exclude water molecules from the core of the helix. This "hydrophobic effect" is energetically favorable and contributes to a more stable structure.[3] Furthermore, the methyl group enhances electronic interactions with adjacent bases in the strand, leading to more favorable base-stacking energies.[3] This increased stability is primarily entropic in origin.[4][5][6]

This enhanced stability directly translates to a higher melting temperature (T_m) of the probe-target duplex, which is the temperature at which half of the duplexes dissociate. A higher T_m provides a larger experimental window for hybridization and washing steps, enabling the use of more stringent conditions to remove non-specifically bound probes and thereby increasing assay specificity.[7]

Caption: Mechanism of 5-mC induced duplex stabilization.

Quantitative Impact on Duplex Stability

The incorporation of 5-methylcytidine provides a predictable and cumulative increase in the melting temperature (T_m) of a probe. This allows for the rational design of probes with desired hybridization characteristics. While the exact increase can depend on the sequence context (neighboring bases), a general rule of thumb can be applied for probe design.

| Modification | Average T_m Increase per Substitution | Key Benefits |

| 5-Methylcytidine (5-mC) | ~0.5°C to 1.3°C[1][8] | Enhanced thermal stability, improved mismatch discrimination, increased signal-to-noise ratio. |

| Locked Nucleic Acid (LNA) | +2 to +8°C | Very high affinity, suitable for very short probes. |

| 2'-O-Methyl RNA (2'-OMe) | +1 to +1.5°C | Nuclease resistance, good affinity. |

Note: The values represent typical increases and can vary based on oligo length, sequence, and buffer conditions. 5-mC offers a moderate but significant and cost-effective method for enhancing stability.

Key Applications and Strategic Advantages

The enhanced binding affinity of 5-mC modified probes makes them superior to standard oligonucleotides in a variety of applications.

-

Fluorescence In Situ Hybridization (FISH): For detecting short or AT-rich targets that form less stable duplexes, 5-mC probes can provide the necessary stability for robust signal detection. The higher T_m allows for more stringent post-hybridization washes, which is critical for reducing background noise and visualizing faint signals.

-